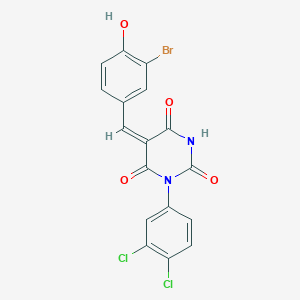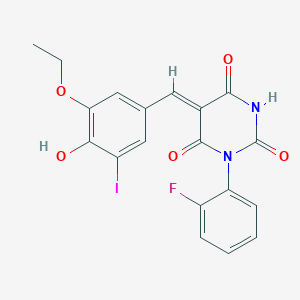![molecular formula C23H14ClNO4 B5909464 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one](/img/structure/B5909464.png)
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(2-naphthyl)-2-propen-1-one is a chemical compound that has garnered significant interest among researchers due to its potential applications in various fields. It is a yellow crystalline powder that is commonly referred to as CNFP and has a molecular weight of 416.8 g/mol.
作用機序
The mechanism of action of CNFP is not yet fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target cells. For example, CNFP has been shown to inhibit the activity of the bacterial enzyme DNA gyrase, which is essential for DNA replication and repair. Similarly, CNFP has been shown to inhibit the activity of the viral enzyme reverse transcriptase, which is essential for the replication of the viral genome.
Biochemical and Physiological Effects:
CNFP has been shown to exhibit a wide range of biochemical and physiological effects, including cytotoxicity, DNA damage, and oxidative stress. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, CNFP has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of CNFP is its broad-spectrum activity against various pathogens, including bacteria, viruses, and cancer cells. Additionally, CNFP is relatively easy to synthesize, making it a viable option for large-scale production. However, CNFP also has some limitations, including its potential toxicity and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the research on CNFP, including the development of novel drugs based on its structure and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential applications of CNFP in materials science and biotechnology. Finally, the safety and toxicity of CNFP need to be thoroughly evaluated to ensure its safe use in various applications.
Conclusion:
In conclusion, CNFP is a chemical compound that has garnered significant interest among researchers due to its potential applications in various fields. Its synthesis method is relatively simple, and it exhibits broad-spectrum activity against various pathogens. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and toxicity. Overall, CNFP is a promising candidate for the development of novel drugs and materials.
合成法
The synthesis of CNFP involves the reaction between 2-chloro-4-nitroaniline and 2-furylacrylic acid in the presence of a catalyst. The reaction mixture is then subjected to refluxing conditions, followed by purification using column chromatography. The yield of CNFP obtained through this method is typically high, making it a viable option for large-scale production.
科学的研究の応用
CNFP has been extensively studied for its potential applications in various fields, including pharmacology, biotechnology, and materials science. It has been shown to exhibit potent antibacterial, antiviral, and anticancer properties, making it a promising candidate for the development of novel drugs. Additionally, CNFP has been used as a fluorescent probe for the detection of heavy metal ions and as a photocatalyst for the degradation of organic pollutants.
特性
IUPAC Name |
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-1-naphthalen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClNO4/c24-21-14-18(25(27)28)7-10-20(21)23-12-9-19(29-23)8-11-22(26)17-6-5-15-3-1-2-4-16(15)13-17/h1-14H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIPHFVNSVOSRF-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5909393.png)
![1-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5909394.png)
![methyl 4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5909397.png)

![4-methoxybenzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5909418.png)

![3-allyl-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909431.png)

![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5909449.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5909457.png)
![methyl 4-[5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5909460.png)

![1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5909482.png)